molecular formula H3O2P B1230501 Phosphonous acid CAS No. 14332-09-3

Phosphonous acid

Cat. No. B1230501
CAS RN: 14332-09-3
M. Wt: 65.996 g/mol
InChI Key: XRBCRPZXSCBRTK-UHFFFAOYSA-N
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Patent
US04670193

Procedure details

To a solution of n-decylphosphonous acid (1 g, 0.0048 mole) in acetone (10 ml) and water (10 ml) was added a solution of sodium hydroxide (0.19 gm, 0.0047 mole) in water (5 ml) until a pH of about 7 was reached. A solution of KMnO4 (0.46 gm, 0.0029 mole) in water (5 ml) was added solwly to the vigorously stirred solution of phosphonous acid at 20-25° C. After the addition (5 minutes), the reaction mixture was stirred for minutes at ambient temperature and acidified with concentrated HCl acid until a pH of 1 was reached. Saturated sodium bisulfite solution was added to the reaction mixture thereby resulting in formation of a precipitate.
Name
n-decylphosphonous acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([P:11]([OH:13])[OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH-].[Na+].[O-:16][Mn](=O)(=O)=O.[K+].P(O)O.Cl.S(=O)(O)[O-].[Na+]>CC(C)=O.O>[CH2:1]([P:11](=[O:16])([OH:13])[OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2,3.4,7.8|

Inputs

Step One
Name
n-decylphosphonous acid
Quantity
1 g
Type
reactant
Smiles
C(CCCCCCCCC)P(O)O
Name
Quantity
0.19 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.46 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition (5 minutes)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
thereby resulting in formation of a precipitate

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.